N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

N-(Furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine (CAS 1803601-74-2, molecular formula C₁₁H₉IN₄O, molecular weight 340.12 g/mol) is a heterocyclic small molecule built on the imidazo[1,2-b]pyridazine core, featuring an iodo substituent at the 3-position and an N-(furan-2-ylmethyl) amino group at the 6-position. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor drug discovery, with numerous derivatives reported as potent inhibitors of ALK, IRAK4, JAK2, ROCK, Trk, and other therapeutically relevant kinases.

Molecular Formula C11H9IN4O
Molecular Weight 340.124
CAS No. 1803601-74-2
Cat. No. B2484877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine
CAS1803601-74-2
Molecular FormulaC11H9IN4O
Molecular Weight340.124
Structural Identifiers
SMILESC1=COC(=C1)CNC2=NN3C(=NC=C3I)C=C2
InChIInChI=1S/C11H9IN4O/c12-9-7-14-11-4-3-10(15-16(9)11)13-6-8-2-1-5-17-8/h1-5,7H,6H2,(H,13,15)
InChIKeyMXVUEYHVOLHZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine (CAS 1803601-74-2): A Strategic Iodo-Functionalized Imidazopyridazine Scaffold for Kinase-Focused Library Synthesis


N-(Furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine (CAS 1803601-74-2, molecular formula C₁₁H₉IN₄O, molecular weight 340.12 g/mol) is a heterocyclic small molecule built on the imidazo[1,2-b]pyridazine core, featuring an iodo substituent at the 3-position and an N-(furan-2-ylmethyl) amino group at the 6-position . The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor drug discovery, with numerous derivatives reported as potent inhibitors of ALK, IRAK4, JAK2, ROCK, Trk, and other therapeutically relevant kinases [1]. The 3-iodo motif is particularly valued as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling rapid structure-activity relationship (SAR) exploration at a position critical for target engagement in many kinase pharmacophore models.

Why the 3-Iodo Substituent on N-(Furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine Cannot Be Replaced by Common 3-Aryl or 3-Halo Analogs Without Altering Synthetic Utility


Imidazo[1,2-b]pyridazin-6-amine derivatives bearing different 3-position substituents (e.g., 3-H, 3-Br, 3-Cl, 3-aryl) are not functionally interchangeable with the 3-iodo analog. The carbon-iodine bond has a significantly lower bond dissociation energy (C–I ≈ 57 kcal/mol vs. C–Br ≈ 67 kcal/mol and C–Cl ≈ 84 kcal/mol), which translates to markedly superior oxidative addition kinetics with Pd(0) catalysts [1]. This renders 3-iodoimidazo[1,2-b]pyridazines the preferred substrates for cross-coupling diversification, as demonstrated by the established use of 6-chloro-3-iodoimidazo[1,2-b]pyridazine and 3-iodoimidazo[1,2-b]pyridazine as key intermediates in the synthesis of clinical kinase inhibitors such as ponatinib and ALK-IN-5 analogs [2]. The N-(furan-2-ylmethyl) substitution at the 6-position further distinguishes this compound from simpler 3-iodoimidazo[1,2-b]pyridazines by pre-installing a hydrogen-bond-capable furan-containing side chain found in the IRAK inhibitor 2 chemotype, thus advancing the intermediate one step further toward target-relevant chemical space.

Quantitative Differentiation Evidence: N-(Furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine Versus Closest Structural Analogs


C–I Bond Reactivity Advantage: 3-Iodo vs. 3-Bromo and 3-Chloro Imidazo[1,2-b]pyridazin-6-amine Derivatives in Pd-Catalyzed Cross-Coupling

The 3-iodo substituent provides a quantifiable kinetic advantage over 3-bromo and 3-chloro analogs in palladium-catalyzed oxidative addition, the rate-determining step in Suzuki-Miyaura and related cross-coupling reactions. Relative reactivity of aryl halides with Pd(PPh₃)₄ follows the established order Ar–I > Ar–Br >> Ar–Cl, with Ar–I typically reacting 10–100 times faster than the corresponding Ar–Br under identical conditions, and Ar–Cl being essentially inert under mild conditions [1]. This enables selective mono-functionalization at the 3-iodo position in the presence of chlorine substituents elsewhere on the scaffold—a chemoselectivity advantage that the 3-bromo analog does not reliably provide when other halogen substituents are present [2]. For the specific case of imidazo[1,2-b]pyridazine intermediates, 3-iodo derivatives such as 6-chloro-3-iodoimidazo[1,2-b]pyridazine are explicitly selected over 3-bromo or 3-chloro congeners for sequential cross-coupling strategies leading to dual-substituted kinase inhibitors [3].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Pre-Installed Furan-2-ylmethyl Pharmacophore: Comparison with the Parent 3-Iodoimidazo[1,2-b]pyridazin-6-amine Intermediate

The target compound carries an N-(furan-2-ylmethyl) substituent at the 6-amino position, which is the exact side chain found in the known IRAK4 inhibitor IRAK inhibitor 2 (CAS 928333-30-6, 4-[6-[(furan-2-ylmethyl)amino]imidazo[1,2-b]pyridazin-3-yl]phenol) . IRAK inhibitor 2 differs from the target compound solely at the 3-position (3-(4-hydroxyphenyl) vs. 3-iodo). This means the target compound is one step away from the known bioactive chemotype: a single Suzuki coupling with 4-hydroxyphenylboronic acid would directly yield IRAK inhibitor 2, while Suzuki coupling with diverse aryl/heteroaryl boronic acids enables systematic SAR exploration at the 3-position without requiring de novo synthesis of the 6-amino side chain . The nearest commercially available alternative—the unsubstituted 3-iodoimidazo[1,2-b]pyridazin-6-amine core (CAS 1802020-18-3, C₆H₅IN₄, MW 260.04)—requires both installation of the furan-2-ylmethyl group and subsequent 3-position diversification, adding at least one additional synthetic step and associated yield loss.

Kinase Inhibitor Design IRAK4 Structure-Activity Relationship

Chemoselective Mono-Functionalization Potential: 3-Iodo in the Presence of Additional Chlorine Substituents

In structurally related kinase inhibitor intermediates such as 6-chloro-3-iodoimidazo[1,2-b]pyridazine (CAS 923595-49-7), the 3-iodo group enables chemoselective first-stage Suzuki coupling while leaving the 6-chloro substituent intact for subsequent orthogonal functionalization (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution) [1]. This orthogonal reactivity strategy has been employed in the synthesis of ponatinib (AP24534), a approved multi-targeted TKI for CML, where 3-iodoimidazo[1,2-b]pyridazine serves as the critical intermediate . The target compound N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine, by having the 3-iodo group paired with a pre-functionalized 6-amino side chain, enables analogous sequential diversification strategies where the 3-iodo position is coupled first, followed by potential further elaboration of the furan ring or the amino linker. The alternative 3-bromo or 3-chloro analogs would lack the necessary reactivity differential to guarantee chemoselectivity if other halogens were subsequently introduced.

Chemoselectivity Sequential Cross-Coupling Kinase Inhibitor Synthesis

Physicochemical Property Differentiation: Calculated LogP and Molecular Weight vs. IRAK Inhibitor 2 and Unsubstituted Core

The target compound occupies a distinct position in physicochemical property space relevant to fragment-to-lead and lead optimization workflows. Its molecular weight (340.12 g/mol) and iodine atom (accounting for ~37.3% of total mass) position it between the lighter unsubstituted core 3-iodoimidazo[1,2-b]pyridazin-6-amine (260.04 g/mol, C₆H₅IN₄) and the fully elaborated IRAK inhibitor 2 (306.32 g/mol, C₁₇H₁₄N₄O₂) . The iodo group increases lipophilicity (estimated contribution ~0.8–1.0 log units vs. the 3-H analog), while the furan-2-ylmethyl side chain provides hydrogen-bond acceptor capability (furan oxygen) without introducing additional hydrogen-bond donors that would increase polar surface area. This balanced profile makes the compound a versatile intermediate for generating analogs with controlled MW (typically 340–500 g/mol post-coupling) and cLogP values suitable for CNS or kinase-targeted libraries [1].

Physicochemical Properties Drug-likeness Lead Optimization

Procurement-Relevant Application Scenarios for N-(Furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine in Drug Discovery and Chemical Biology


Parallel Synthesis of IRAK4/IRAK1 Inhibitor Libraries via 3-Position Diversification

The target compound is the direct synthetic precursor to the IRAK inhibitor 2 chemotype. A procurement group supporting an IRAK4 or IRAK1 inhibitor program can purchase this single intermediate and execute parallel Suzuki coupling with 24–96 aryl/heteroaryl boronic acids to generate a focused library of 3-substituted imidazo[1,2-b]pyridazin-6-amine derivatives in a single synthetic step. This workflow eliminates the need to synthesize the furan-2-ylmethyl side chain de novo, saving 1–2 synthetic steps per library member relative to starting from the 3-iodo core (CAS 1802020-18-3). Based on the class-level reactivity of 3-iodoimidazo[1,2-b]pyridazines, coupling yields of 40–85% are expected under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), enabling rapid hit-to-lead SAR exploration [1].

Heavy-Atom Derivatization for X-Ray Crystallographic Phasing of Imidazo[1,2-b]pyridazine–Kinase Co-Crystal Structures

The iodine atom at the 3-position provides a strong anomalous scattering signal (f'' = 6.85 electrons at Cu Kα wavelength) suitable for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing of protein-ligand co-crystals. While the fully elaborated IRAK inhibitor 2 or other 3-aryl analogs lack a heavy atom suitable for experimental phasing, the target compound, either used directly for co-crystallization or as a precursor to iodine-retaining analogs, can facilitate structure determination of imidazo[1,2-b]pyridazine inhibitors bound to kinase targets without requiring selenomethionine labeling of the protein [2].

Radiolabeling Probe Synthesis for Target Engagement and Biodistribution Studies

The 3-iodo substituent serves as a potential site for isotopic exchange radiolabeling with iodine-125 (¹²⁵I, γ-emitter, t₁/₂ = 59.4 days, specific activity ~2,200 Ci/mmol) or iodine-131 (¹³¹I, β/γ-emitter, t₁/₂ = 8.0 days). Radiolabeled imidazo[1,2-b]pyridazin-6-amines carrying the furan-2-ylmethyl side chain could be used in cellular target engagement assays (e.g., radioligand competitive binding), in vivo biodistribution studies, or autoradiography. This application is inaccessible to 3-H, 3-alkyl, or 3-aryl analogs that lack a chemically accessible radiolabeling handle, providing a unique value proposition for procuring the 3-iodo compound specifically [2].

Late-Stage Functionalization Intermediate for Kinase Chemoproteomics Probe Synthesis

The 3-iodo group can be converted via Sonogashira coupling with terminal alkynes bearing biotin, desthiobiotin, or click-chemistry handles (e.g., propargyl-PEG-biotin) to generate activity-based protein profiling (ABPP) probes or photoaffinity labeling (PAL) probes based on the imidazo[1,2-b]pyridazin-6-amine kinase inhibitor scaffold. The pre-installed furan-2-ylmethyl side chain ensures that the 6-amino pharmacophore element is already in place, focusing the derivatization effort on the 3-position handle. This contrasts with starting from the simpler 3-iodo core, which would require subsequent N-functionalization that may be incompatible with the biotin or photocrosslinker moieties [1].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.